molecular formula C7H16N2O2S B12821981 N-(cyclopropylmethylsulfamoyl)propan-1-amine

N-(cyclopropylmethylsulfamoyl)propan-1-amine

Cat. No.: B12821981
M. Wt: 192.28 g/mol
InChI Key: OMPUQNOPPGEQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethylsulfamoyl)propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a cyclopropylmethylsulfamoyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethylsulfamoyl)propan-1-amine typically involves the reaction of cyclopropylmethylamine with a suitable sulfonyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethylsulfamoyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions can be carried out in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Corresponding substituted sulfonamides

Scientific Research Applications

N-(cyclopropylmethylsulfamoyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethylsulfamoyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropylmethyl group may enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Similar Compounds

    Propylamine: A simple primary amine with a similar backbone but lacking the sulfonamide group.

    Cyclopropylamine: Contains a cyclopropyl group but does not have the sulfonamide functionality.

    Sulfanilamide: A sulfonamide compound with a different amine group.

Uniqueness

N-(cyclopropylmethylsulfamoyl)propan-1-amine is unique due to the presence of both the cyclopropylmethyl and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H16N2O2S

Molecular Weight

192.28 g/mol

IUPAC Name

N-(cyclopropylmethylsulfamoyl)propan-1-amine

InChI

InChI=1S/C7H16N2O2S/c1-2-5-8-12(10,11)9-6-7-3-4-7/h7-9H,2-6H2,1H3

InChI Key

OMPUQNOPPGEQDI-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)NCC1CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.